[(4-Chlorophenyl)(oxan-4-yl)methyl](methyl)amine
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Overview
Description
(4-Chlorophenyl)(oxan-4-yl)methylamine is a chemical compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol . It is known for its unique structure, which includes a 4-chlorophenyl group, an oxan-4-yl group, and a methylamine group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of (4-Chlorophenyl)(oxan-4-yl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with oxan-4-ylmethanol in the presence of a base, followed by the addition of methylamine . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
(4-Chlorophenyl)(oxan-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxan-4-yl ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the 4-chlorophenyl group, where nucleophiles such as hydroxide or alkoxide ions can replace the chlorine atom.
Addition: The compound can participate in addition reactions with electrophiles, such as alkyl halides, to form new carbon-carbon or carbon-nitrogen bonds.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Chlorophenyl)(oxan-4-yl)methylamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(oxan-4-yl)methylamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(4-Chlorophenyl)(oxan-4-yl)methylamine can be compared with other similar compounds, such as:
[(4-Chlorophenyl)(oxan-4-yl)methanol]: This compound has a similar structure but contains a hydroxyl group instead of a methylamine group. It may exhibit different chemical reactivity and biological activity.
[(4-Chlorophenyl)(oxan-4-yl)methyl]amine: This compound lacks the methyl group on the amine, which can affect its chemical properties and reactivity.
(4-Chlorophenyl)(oxan-4-yl)methylamine: This compound contains an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
The uniqueness of (4-Chlorophenyl)(oxan-4-yl)methylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-1-(oxan-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-15-13(11-6-8-16-9-7-11)10-2-4-12(14)5-3-10/h2-5,11,13,15H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLBNRHUYLKZEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CCOCC1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340049-51-5 |
Source
|
Record name | [(4-chlorophenyl)(oxan-4-yl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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